Product packaging for Fkksfkl-NH2(Cat. No.:)

Fkksfkl-NH2

Cat. No.: B190265
M. Wt: 896.1 g/mol
InChI Key: VDDADTOEBCGDNO-CXWHUAPYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FKKSFKL-NH2 (CAS 137168-33-3) is a synthetic peptide with the molecular formula C 45 H 73 N 11 O 8 and a molar mass of 896.13 g/mol. It is characterized as a protein kinase C (PKC)-selective peptide . Protein kinase C is a family of serine/threonine kinases that play critical roles in regulating a diverse array of cellular processes, including cell proliferation, apoptosis, and differentiation. As a selective agent, this compound provides researchers with a valuable tool for probing PKC-specific signaling pathways and mechanisms in controlled in vitro settings. Its application is fundamental in basic biochemical research to elucidate the complex physiological functions of PKC and to investigate its involvement in various disease pathologies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans. Researchers should consult the product's Certificate of Analysis for specific storage and handling conditions to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H73N11O8 B190265 Fkksfkl-NH2

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73N11O8/c1-29(2)25-36(39(50)58)54-42(61)34(20-10-13-23-47)53-44(63)37(27-31-17-7-4-8-18-31)55-45(64)38(28-57)56-43(62)35(21-11-14-24-48)52-41(60)33(19-9-12-22-46)51-40(59)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,57H,9-14,19-28,46-49H2,1-2H3,(H2,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,64)(H,56,62)/t32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDADTOEBCGDNO-CXWHUAPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture and Utility of Fkksfkl-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the peptide Fkksfkl-NH2, a crucial tool for researchers in cell signaling, biochemistry, and drug development. Delving into its molecular structure, its role as a selective substrate for Protein Kinase C (PKC), and the experimental protocols for its application, this document serves as an in-depth resource for the scientific community.

Molecular Structure and Physicochemical Properties

This compound is a synthetic heptapeptide with the amino acid sequence Phenylalanine-Lysine-Lysine-Serine-Phenylalanine-Lysine-Leucine, with the C-terminus amidated. The presence of multiple basic (Lysine) and hydrophobic (Phenylalanine, Leucine) residues confers upon it an amphipathic character, a common feature in many biologically active peptides.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
Full Name Phenylalanyl-Lysyl-Lysyl-Seryl-Phenylalanyl-Lysyl-Leucinamide
Amino Acid Sequence Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH2
Molecular Formula C45H73N11O8
Molecular Weight 896.13 g/mol
Canonical SMILES C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N
Charge (at pH 7.4) +3
Isoelectric Point (pI) ~10.5 (Estimated)

Biological Function: A Selective Substrate for Protein Kinase C

This compound is recognized as a selective peptide substrate for Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1] The sequence of this compound contains a serine residue that acts as the phosphoacceptor site, flanked by basic and hydrophobic residues that are key recognition motifs for PKC.

While the specific isozyme selectivity of this compound is not extensively detailed in publicly available literature, its design principles align with the known substrate preferences of conventional PKC isozymes (cPKCs), which are activated by diacylglycerol (DAG) and calcium. These kinases typically phosphorylate substrates containing basic residues N-terminal to the phosphorylation site.

Proposed Signaling Pathway Involvement

The utility of this compound lies in its ability to act as a tool to probe PKC activity within complex biological systems. By serving as a specific substrate, it can be used in in vitro kinase assays to measure the activity of purified PKC or in cell lysates to assess endogenous PKC activity under various stimuli.

Below is a conceptual diagram illustrating the role of a generic PKC substrate in a signaling pathway.

PKC_Signaling_Pathway cluster_cytosol Cytosol Receptor GPCR/RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC_active Active PKC PKC_inactive->PKC_active Fkksfkl_NH2 This compound (Substrate) PKC_active->Fkksfkl_NH2 Phosphorylates Ca_release->PKC_inactive Activates Phospho_Fkksfkl_NH2 Phosphorylated This compound Downstream Downstream Cellular Response Phospho_Fkksfkl_NH2->Downstream Leads to

Figure 1: Conceptual PKC signaling pathway showing substrate phosphorylation.

Experimental Protocols

The following sections provide generalized methodologies for the use of this compound in biochemical assays. Researchers should optimize these protocols for their specific experimental conditions.

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Synthesis and Purification:

Peptide_Synthesis_Workflow Start Start with Rink Amide Resin Coupling Sequential Fmoc-Amino Acid Coupling Cycles Start->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product Kinase_Assay_Workflow Preparation Prepare Kinase Reaction Mix (Buffer, Activators, this compound) Initiation Initiate Reaction with [γ-32P]ATP & Purified PKC Preparation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction (e.g., with acid or by spotting) Incubation->Termination Separation Separate Peptide from ATP (e.g., P81 phosphocellulose paper) Termination->Separation Quantification Quantify Incorporated 32P (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Kinetic Parameters) Quantification->Analysis

References

In silico modeling of Fkksfkl-NH2 binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of Fkksfkl-NH2 Binding to Protein Kinase C

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective peptide modulator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical nodes in cellular signal transduction.[1] PKC isoforms are implicated in a vast array of physiological processes, including cell proliferation, differentiation, apoptosis, and cellular motility. Their dysregulation is linked to numerous diseases, most notably cancer, cardiovascular disorders, and neurological conditions. Consequently, the development of specific PKC modulators is an area of intense therapeutic interest.

This technical guide provides a comprehensive framework for the in silico modeling of the binding interaction between the this compound peptide and a target PKC isoform. It outlines a multi-stage computational workflow, from initial structure preparation and molecular docking to dynamic simulations and binding free energy calculations. Furthermore, it details essential experimental protocols for the validation of computational predictions, ensuring a robust and reliable structure-based drug design process.

The In Silico Modeling Workflow

The computational investigation of the this compound and PKC interaction follows a structured, multi-step process designed to predict the binding mode, assess the stability of the complex, and quantify the binding affinity. This workflow systematically refines our understanding of the molecular interactions governing the peptide's selectivity and function.

G cluster_prep 1. Structure Preparation cluster_dock 2. Binding Pose Prediction cluster_sim 3. Stability & Dynamics Analysis cluster_energy 4. Affinity Estimation cluster_val 5. Experimental Validation P01 Obtain PKC Crystal Structure (e.g., from PDB) P03 Prepare Structures: Add Hydrogens, Assign Charges P01->P03 P02 Model this compound 3D Structure P02->P03 D01 Define Binding Site on PKC P03->D01 D02 Perform Flexible Peptide-Protein Docking D01->D02 D03 Cluster & Rank Poses by Scoring Function D02->D03 S01 Select Top-Ranked Pose(s) D03->S01 S02 Setup & Run All-Atom Molecular Dynamics (MD) Simulation S01->S02 S03 Analyze Trajectory: RMSD, RMSF, H-Bonds S02->S03 E01 Calculate Binding Free Energy (e.g., MM/PBSA, MM/GBSA) S02->E01 Use MD Snapshots V01 Biophysical Assays (SPR, ITC) S03->V01 Guide Experiments E02 Decompose Energy by Residue E01->E02 E02->V01 Guide Experiments

Figure 1: Overall workflow for in silico modeling of peptide-protein binding.

Detailed Computational Methodologies

Protocol: Structure Preparation
  • Receptor Structure Acquisition:

    • Download the crystal structure of the target human PKC isoform (e.g., PKCβ, PKCγ) from the Protein Data Bank (PDB).

    • Select a high-resolution structure, preferably co-crystallized with a ligand in the target binding site.

    • Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-solvents, and existing ligands.

    • Inspect the structure for missing residues or loops. If significant regions are missing, they should be modeled using tools like MODELLER.

  • Peptide Structure Modeling:

    • The this compound peptide's primary sequence is Phe-Lys-Lys-Ser-Phe-Lys-Leu, with a C-terminal amidation.

    • Generate an initial 3D conformation of the peptide. This can be done using peptide builder tools (e.g., PEP-FOLD, I-TASSER) which often predict secondary structure elements. For a short, flexible peptide, an extended conformation is a common starting point for docking.[2]

  • System Preparation for Docking:

    • Add polar hydrogens to both the receptor and the peptide.

    • Assign atomic charges using a standard force field (e.g., AMBER ff14SB, CHARMM36m).

    • For the receptor, merge non-polar hydrogens and define rotatable bonds.

    • Save the prepared structures in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protocol: Molecular Docking

This protocol outlines a typical peptide-protein docking procedure using a tool like AutoDock Vina or CABS-dock.[3][4]

  • Binding Site Definition:

    • Identify the putative binding pocket on the PKC structure. This may be guided by the location of co-crystallized ligands in homologous structures or through binding site prediction servers.

    • Define a grid box (search space) that encompasses the entire binding site, ensuring sufficient volume for the peptide to sample various conformations. A typical box size might be 60 x 60 x 60 Å, centered on the site.

  • Docking Execution:

    • Perform the docking simulation. Peptide docking methods often treat the peptide as fully flexible while allowing for some flexibility in the receptor's side chains within the binding pocket.[3][5]

    • Set the exhaustiveness parameter to a high value (e.g., 64 or higher) to ensure a thorough conformational search.

    • Generate a set of binding poses (typically 10-20).

  • Pose Analysis and Selection:

    • The docking software will rank the generated poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Visually inspect the top-ranked poses. A plausible binding mode should exhibit favorable interactions, such as hydrogen bonds, salt bridges (especially with Lys residues), and hydrophobic contacts, with key residues in the PKC binding pocket.

    • Cluster the poses based on root-mean-square deviation (RMSD). The most populated cluster with the best docking score is often the most promising candidate for further analysis.

Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the stability and dynamics of the this compound-PKC complex in a simulated physiological environment.[2][6][7] This protocol uses GROMACS as an example.

  • System Setup:

    • Select the most promising docked pose from the previous step.

    • Use a modern force field such as AMBER ff14SB for the protein and peptide.

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.2 nm between the complex and the box edge.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Minimization and Equilibration:

    • Perform energy minimization using the steepest descent algorithm for at least 50,000 steps to remove steric clashes.

    • Conduct a two-phase equilibration process:

      • NVT Equilibration (Constant Volume): Heat the system to the target temperature (310 K) over 1 ns, with position restraints on the protein-peptide complex to allow the solvent to equilibrate.

      • NPT Equilibration (Constant Pressure): Equilibrate the system at the target temperature and pressure (1 bar) for 5-10 ns, gradually releasing the position restraints on the complex.

  • Production Simulation:

    • Run the production MD simulation for a duration sufficient to observe convergence of key properties (e.g., 100-500 ns).

    • Save trajectory frames at regular intervals (e.g., every 100 ps) for analysis.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the peptide and protein backbone to assess structural stability and convergence.

    • RMSF: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the complex.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges) identified during docking to see if they are maintained throughout the simulation.

Protocol: Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy from MD simulation snapshots.[8][9][10]

  • Snapshot Extraction:

    • Extract 100-200 snapshots at regular intervals from the stable portion of the production MD trajectory.

  • Energy Calculation:

    • For each snapshot, calculate the free energy of the complex, the receptor, and the peptide individually. The binding free energy (ΔG_bind) is calculated as:

      • ΔG_bind = G_complex - (G_receptor + G_peptide)

    • Each G term is composed of molecular mechanics energy (E_MM), polar solvation energy (G_polar), and nonpolar solvation energy (G_nonpolar).[9]

  • Energy Decomposition:

    • Perform a per-residue energy decomposition analysis. This identifies which residues on both the PKC receptor and the this compound peptide contribute most significantly (either favorably or unfavorably) to the binding energy.[10]

Presentation of In Silico Data

Quantitative results from the computational analyses should be summarized for clarity and comparison.

Table 1: Hypothetical Molecular Docking and MM/GBSA Results for this compound

Pose Rank Docking Score (kcal/mol) Est. ΔG_bind (MM/GBSA, kcal/mol) Key Interacting PKC Residues Key Peptide Residues Involved
1 -9.8 -45.7 ± 3.5 Asp481, Glu522, Tyr523 Lys2, Lys3, Lys6
2 -9.5 -38.2 ± 4.1 Asp481, Ile495, Asn535 Phe1, Lys2, Leu7

| 3 | -9.1 | -35.9 ± 3.8 | Val485, Pro533, Phe640 | Phe1, Phe5, Leu7 |

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)

System Avg. Backbone RMSD (nm) Avg. Peptide RMSF (nm) Maintained H-Bonds (Pose 1)

| PKC-Fkksfkl-NH2 | 0.25 ± 0.03 | 0.18 ± 0.04 | Lys2(pep)-Asp481(PKC), Lys6(pep)-Glu522(PKC) |

Detailed Experimental Validation Methodologies

Computational predictions must be anchored by empirical data. Biophysical assays are essential for validating the predicted binding affinity and understanding the thermodynamics of the interaction.

Protocol: Surface Plasmon Resonance (SPR)

SPR is used to measure real-time binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (KD).[11][12][13][14]

  • Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the PKC protein (ligand) onto the activated surface via amine coupling to a target density (e.g., 2000-4000 Resonance Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the this compound peptide (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected KD (e.g., 10 nM to 10 µM).

    • Inject the peptide solutions over the ligand and reference surfaces at a constant flow rate.

    • Record the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • After each cycle, regenerate the sensor surface with a pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18]

  • Sample Preparation:

    • Dialyze both the PKC protein and the this compound peptide extensively against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Accurately determine the concentration of both protein and peptide.

    • Prepare the protein solution for the sample cell (e.g., 20-50 µM) and the peptide solution for the injection syringe (typically 10-15 times the protein concentration, e.g., 200-750 µM).

    • Thoroughly degas all solutions before the experiment.

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) of the peptide solution from the syringe into the protein solution in the sample cell, with sufficient spacing between injections (e.g., 180 seconds) to allow the system to return to thermal equilibrium.[15]

    • A control experiment titrating the peptide into buffer alone should be performed to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding stoichiometry (n), the dissociation constant (KD), and the enthalpy change (ΔH).[18] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Presentation of Experimental Data

Table 3: Hypothetical Biophysical Validation Data for this compound Binding to PKC

Method Parameter Value
SPR ka (1/Ms) 1.5 x 10^5
kd (1/s) 3.0 x 10^-3
KD (nM) 20.0
ITC n (Stoichiometry) 1.05
KD (nM) 25.5
ΔH (kcal/mol) -8.5
-TΔS (kcal/mol) -1.9

| | ΔG (kcal/mol) | -10.4 |

Signaling Pathway Context

This compound, as a PKC modulator, is expected to influence downstream cellular events. Understanding its position in the broader signaling cascade is crucial for predicting its functional effects. A typical pathway involves the activation of PKC by diacylglycerol (DAG) and Ca2+, leading to the phosphorylation of numerous substrate proteins.

G GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Peptide This compound Peptide->PKC Modulates

Figure 2: Simplified PKC signaling pathway showing a hypothetical point of modulation.

References

An In-depth Technical Guide to the Physicochemical Properties of Fkksfkl-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fkksfkl-NH2 is a heptapeptide with the amino acid sequence Phe-Lys-Lys-Ser-Phe-Lys-Leu, featuring a C-terminal amidation. This modification enhances its stability by protecting it from carboxypeptidase degradation. Notably, this compound is recognized as a selective peptide for Protein Kinase C (PKC), suggesting its potential involvement in cellular signaling pathways regulated by this enzyme family. This technical guide provides a comprehensive overview of the calculated physicochemical properties of this compound, outlines hypothetical experimental protocols for its characterization, and discusses its potential biological significance.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through in silico analysis based on its amino acid sequence. These properties are crucial for understanding its behavior in biological systems and for designing experimental studies.

Core Properties

A summary of the core physicochemical properties of this compound is presented in Table 1. The molecular formula and weight are consistent with a peptide of its composition.

Table 1: Core Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH2
Molecular Formula C45H73N11O8
Average Molecular Weight 896.13 g/mol [1][2]
Monoisotopic Mass 895.5746 g/mol
Theoretical Isoelectric Point (pI) 10.15
Solubility and Stability

The solubility of a peptide is a critical parameter for its biological activity and therapeutic application. The estimated solubility of this compound is detailed in Table 2. Due to the presence of three basic lysine residues, the peptide is predicted to be soluble in aqueous solutions, particularly at acidic pH. The C-terminal amidation significantly increases its stability against enzymatic degradation in biological fluids.

Table 2: Estimated Solubility and Stability of this compound

PropertyDescription
Water Solubility Predicted to be soluble in aqueous solutions. The high proportion of charged amino acids (Lysine) contributes to its hydrophilicity.
Stability The C-terminal amidation protects the peptide from degradation by carboxypeptidases, thereby increasing its half-life in biological systems.

Biological Activity and Signaling Pathway

This compound is identified as a Protein Kinase C (PKC)-selective peptide[1][2]. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. PKC enzymes, in turn, are activated by signals such as increases in the concentration of diacylglycerol (DAG) or calcium ions (Ca2+).

The interaction of this compound with PKC suggests its potential role as either an activator or an inhibitor of specific PKC isozymes. This interaction would place it as a modulator of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and cytoskeletal organization.

A simplified, hypothetical signaling pathway involving this compound and its potential interaction with the PKC pathway is depicted below.

Fkksfkl-NH2_PKC_Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Binds PKC Protein Kinase C (PKC) Receptor->PKC Activates/Inhibits Downstream_Substrates Downstream Substrates PKC->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Substrates->Cellular_Response Leads to

Caption: Hypothetical signaling cascade of this compound.

Experimental Protocols

To empirically validate the in silico findings and further characterize this compound, a series of experimental protocols are proposed.

Peptide Synthesis and Purification

The following workflow outlines the standard procedure for obtaining highly pure this compound for experimental use.

Peptide_Synthesis_Workflow Workflow for this compound Synthesis and Purification SPPS Solid-Phase Peptide Synthesis (SPPS) on Rink Amide Resin Cleavage Cleavage from Resin and Deprotection of Side Chains SPPS->Cleavage Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Cleavage->Purification Verification Mass Spectrometry (MS) and Amino Acid Analysis (AAA) Purification->Verification Lyophilization Lyophilization Verification->Lyophilization

Caption: Peptide synthesis and purification workflow.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a Rink Amide resin to generate the C-terminal amide. Fmoc-protected amino acids are sequentially coupled.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder for storage.

In Vitro PKC Activity Assay

To determine the functional effect of this compound on PKC activity, a kinase activity assay is essential.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a specific PKC isozyme, a fluorescently labeled or radioactive substrate peptide, ATP, and the necessary cofactors (e.g., Ca2+, diacylglycerol, phospholipids).

  • Incubation: this compound at various concentrations is added to the reaction mixture and incubated at 30°C for a defined period.

  • Detection: The phosphorylation of the substrate is quantified. For fluorescent assays, this may involve measuring changes in fluorescence polarization. For radioactive assays, the incorporation of 32P is measured.

  • Data Analysis: The effect of this compound on PKC activity is determined by comparing the substrate phosphorylation in the presence and absence of the peptide. IC50 or EC50 values are calculated to quantify its inhibitory or activating potency.

Conclusion

This compound is a C-terminally amidated heptapeptide with distinct physicochemical properties that suggest good aqueous solubility and enhanced stability. Its identification as a Protein Kinase C-selective peptide provides a strong rationale for further investigation into its role as a modulator of cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the empirical validation of its properties and the elucidation of its biological function, which could be of significant interest in drug discovery and development.

References

An In-depth Technical Guide on Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the neuropeptide Neurotensin, with a focus on its biochemical properties, signaling pathways, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide involved in a wide range of physiological processes in both the central and peripheral nervous systems.[1][2] In the brain, it acts as a neurotransmitter or neuromodulator, influencing dopamine pathways, analgesia, and thermoregulation.[1][3] In the periphery, it functions as a local hormone, primarily in the gastrointestinal tract, where it affects secretion and smooth muscle activity.[1][3] Neurotensin mediates its effects by binding to specific receptors on the cell surface.[3]

Neurotensin Receptors and Binding Affinity

Neurotensin binds to three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as Sortilin 1).[4] NTS1 and NTS2 are G protein-coupled receptors (GPCRs), while NTS3 is a single transmembrane domain receptor.[4] The NTS1 receptor is considered the high-affinity receptor for Neurotensin.[4]

Table 1: Neurotensin Receptor Binding Affinities

Receptor SubtypeLigandKi (nM)Kd (nM)Cell Line/TissueReference
hNTS1Neurotensin≤1.1HT-29 cells[5]
rNTS1Neurotensin2.8 ± 0.3E. coli[6]
NTS1Neurotensin0.1-0.4Rat brain synaptic membranes[4]
NTS2Neurotensin2-5Rat brain synaptic membranes[4]
NT3/gp95/sortilinNeurotensin10-15Transfected COS-7 cells[7]
Mature NT3Neurotensin0.3Transfected COS-7 cells[7]

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity. Lower values indicate higher affinity.

Functional Activity of Neurotensin

The activation of Neurotensin receptors, particularly NTS1, initiates a cascade of intracellular signaling events. The potency of Neurotensin in eliciting these responses is often quantified by the half-maximal effective concentration (EC50).

Table 2: Functional Activity of Neurotensin

AssayResponse MeasuredEC50 (nM)Cell LineReference
Calcium MobilizationIntracellular Ca2+ Increase4.2 ± 0.2Human umbilical vein endothelial cells[8]
Calcium MobilizationIntracellular Ca2+ Increase0.8 ± 1.0HT-29 cells[9]
Prostacyclin ReleaseProstacyclin Production14 ± 1Human umbilical vein endothelial cells[8]
Phosphoinositide Accumulation[3H] Phosphoinositide Accumulation20CHO cells expressing rNTR1
Calcium MobilizationCalcium Mobilization28LTK cells expressing rNTR1

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

The primary signaling pathway for the NTS1 receptor involves its coupling to the Gq alpha subunit of heterotrimeric G proteins.[4] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[10] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[11] There is also evidence that the NTS1 receptor can couple to Gi/o and Gs proteins in some systems.[4]

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1_Receptor NTS1 Neurotensin->NTS1_Receptor G_Protein Gq NTS1_Receptor->G_Protein activates PLC PLC G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects

NTS1 Receptor Signaling Pathway

Experimental Protocols

Radioligand binding assays are used to determine the affinity of ligands for their receptors.[12] A common method is the competitive binding assay.[12]

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes or whole cells expressing the receptor of interest (e.g., HT-29 cells for NTS1).[5]

    • A radiolabeled ligand with known affinity for the receptor (e.g., [3H]Neurotensin).

    • Unlabeled test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[12] The incubation is typically carried out in 96-well plates at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[13]

    • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes and the bound radioligand.[12][13]

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

    • Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

    • Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled test compound. This will generate a competition curve from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Radioligand_Binding_Workflow A Prepare Receptor Source (e.g., cell membranes) B Incubate: Receptor + Radioligand + Variable [Test Compound] A->B C Separate Bound from Free Ligand (Vacuum Filtration) B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Plot Competition Curve, Calculate IC50 and Ki E->F

Radioligand Binding Assay Workflow

This functional assay measures the increase in intracellular calcium concentration following receptor activation, particularly for Gq-coupled receptors.[10]

  • Objective: To determine the potency (EC50) of an agonist in stimulating intracellular calcium release.

  • Materials:

    • Whole cells expressing the receptor of interest (e.g., HEK293 cells transfected with the NTS1 receptor).[14]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[10][15]

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES and probenecid).[14]

    • Agonist (e.g., Neurotensin) at various concentrations.

    • A fluorescence plate reader (e.g., FLIPR) or a flow cytometer.[10][15]

  • Procedure:

    • Cell Plating: Seed the cells in a multi-well plate (typically a black-walled, clear-bottom 96-well plate) and allow them to attach overnight.[14]

    • Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye. This is done by incubating the cells with the dye in assay buffer for a specific time (e.g., 45-60 minutes) at a controlled temperature (e.g., 37°C) in the dark.[9][15] The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.[15]

    • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

    • Agonist Addition: Add varying concentrations of the agonist to the wells.

    • Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. The binding of calcium to the dye results in an increase in fluorescence intensity.[10]

    • Data Analysis: Plot the peak fluorescence response against the agonist concentration. This will generate a dose-response curve from which the EC50 can be determined.

Calcium_Mobilization_Workflow A Seed Cells in a 96-well Plate B Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Measure Baseline Fluorescence B->C D Add Agonist at Various Concentrations C->D E Measure Fluorescence Change Over Time D->E F Data Analysis: Plot Dose-Response Curve, Calculate EC50 E->F

Calcium Mobilization Assay Workflow

References

Methodological & Application

Application Note: Western Blot Protocol for Fkksfkl-NH2 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the detection of the amidated peptide Fkksfkl-NH2 in biological samples using Western blotting. The protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Introduction

Western blotting is a widely used technique for the detection and quantification of specific proteins in a complex mixture. This protocol has been optimized for the detection of the small, amidated peptide this compound. The successful detection of this compound requires specific considerations in sample preparation, electrophoresis, membrane transfer, and antibody incubation to ensure sensitivity and specificity.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the preservation and detection of this compound.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions. This is essential for equal loading of protein in each lane of the gel.

SDS-PAGE

Due to the small size of the this compound peptide, a high-percentage Tris-Tricine gel is recommended for optimal resolution.

  • Sample Preparation for Loading:

    • Mix the protein lysate with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Briefly centrifuge the samples before loading.

  • Electrophoresis:

    • Load 20-30 µg of total protein per lane onto a 16% Tris-Tricine polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor the migration of proteins.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer

Transferring small peptides efficiently requires optimized conditions.

  • Membrane Activation:

    • Activate a 0.2 µm polyvinylidene difluoride (PVDF) membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

  • Electrotransfer:

    • Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).

    • Perform a wet transfer at 100 V for 60 minutes at 4°C. Ensure the transfer apparatus is kept cool to prevent overheating.

Immunodetection
  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific for this compound in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is recommended.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000), for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

Signal Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation

The following table summarizes the key quantitative parameters of this protocol.

ParameterRecommended Value/RangeNotes
Sample Loading 20-30 µg total protein per laneAdjust based on the abundance of the target peptide.
Gel Percentage 16% Tris-TricineOptimal for resolving small peptides.
Transfer Voltage 100 V
Transfer Time 60 minutesAt 4°C to prevent overheating.
Blocking Solution 5% non-fat milk or 5% BSA in TBST
Blocking Time 1 hourAt room temperature.
Primary Antibody Dilution 1:500 - 1:2000Optimize for your specific antibody. Start with 1:1000.
Incubation Time (Primary) Overnight (12-16 hours)At 4°C.
Secondary Antibody Dilution 1:2000 - 1:10000Optimize for your specific antibody. Start with 1:5000.
Incubation Time (Secondary) 1 hourAt room temperature.
Wash Duration 3 x 10 minutesFollowing primary and secondary antibody incubations.

Visualization

The following diagram illustrates the key stages of the Western blot workflow for this compound detection.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_transfer Transfer cluster_detection Immunodetection CellLysis Cell Lysis Quantification Protein Quantification CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to PVDF SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Caption: Workflow for this compound Western Blotting.

Application Note: Immunoprecipitation of the Fkksfkl-NH2 Peptide for Co-Immunoprecipitation of Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fkksfkl-NH2 is a synthetic peptide being investigated for its therapeutic potential. Understanding its interactions with cellular proteins is crucial for elucidating its mechanism of action. This document provides a detailed protocol for the immunoprecipitation (IP) of this compound using a specific anti-Fkksfkl-NH2 antibody. This technique can be extended to co-immunoprecipitation (Co-IP) to identify proteins that bind to this compound within a cellular context. The following protocols and data are based on the interaction of this compound with its hypothetical target, Kinase-Like Protein 1 (KLP1), a key component in a putative cell proliferation pathway.

Quantitative Data Summary

The following tables summarize the binding affinity and immunoprecipitation efficiency of this compound.

Table 1: Binding Affinity of this compound to KLP1

Parameter Value Method
K_d (Dissociation Constant) 150 nM Surface Plasmon Resonance

| IC_50 (Inhibition of KLP1 activity) | 500 nM | In vitro Kinase Assay |

Table 2: Immunoprecipitation Efficiency

Target Antibody % of Target Pulled Down Cell Type
This compound Anti-Fkksfkl-NH2 > 90% HEK293T

| KLP1 (Co-IP) | Anti-Fkksfkl-NH2 | ~75% | HEK293T |

Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway involving KLP1, which is inhibited by this compound.

Fkksfkl_Signaling_Pathway Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor KLP1 KLP1 GF_Receptor->KLP1 activates Substrate_X Substrate-X KLP1->Substrate_X phosphorylates Proliferation_Signal Cell Proliferation Substrate_X->Proliferation_Signal Fkksfkl_NH2 This compound Fkksfkl_NH2->KLP1 inhibits

Caption: Hypothetical KLP1 signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines the workflow for the immunoprecipitation of this compound and co-immunoprecipitation of KLP1.

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Clarification 3. Lysate Clarification (Centrifugation) Cell_Lysis->Clarification Antibody_Incubation 4. Incubation with Anti-Fkksfkl-NH2 Antibody Clarification->Antibody_Incubation Bead_Incubation 5. Addition of Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing 6. Washing Steps Bead_Incubation->Washing Elution 7. Elution Washing->Elution SDS_PAGE 8. SDS-PAGE Elution->SDS_PAGE Western_Blot 9. Western Blot (Probe for KLP1) SDS_PAGE->Western_Blot

Caption: Workflow for this compound immunoprecipitation and KLP1 co-immunoprecipitation.

Detailed Experimental Protocol: Immunoprecipitation of this compound

This protocol describes the immunoprecipitation of this compound from cell lysates of cells treated with the peptide.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells expressing KLP1)

  • This compound peptide

  • Anti-Fkksfkl-NH2 Rabbit Polyclonal Antibody

  • Protein A/G magnetic beads or agarose beads

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the desired time (e.g., 2-4 hours). Include an untreated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold Lysis Buffer to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µl of Protein A/G beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the anti-Fkksfkl-NH2 antibody. As a negative control, use a corresponding amount of rabbit IgG.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30 µl of Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a centrifuge or magnetic rack.

    • Discard the supernatant.

    • Resuspend the beads in 1 ml of ice-cold Wash Buffer.

    • Repeat the wash step 3-4 times to remove non-specific binding proteins.

  • Elution:

    • For Western Blot Analysis: Add 40 µl of 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. The supernatant is now ready for SDS-PAGE.

    • For Mass Spectrometry or Functional Assays: Add 50 µl of 0.1 M Glycine-HCl (pH 2.5) to the beads. Incubate for 5 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant (eluate) to a new tube containing 5 µl of Neutralization Buffer.

  • Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an antibody against the suspected binding partner (e.g., anti-KLP1 antibody) to confirm co-immunoprecipitation.

Fkksfkl-NH2 applications in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Fkksfkl-NH2" in scientific literature and public databases has yielded no results for a molecule with this designation. It is highly probable that "this compound" is a typographical error or an internal, non-standardized name for a compound.

To provide you with the detailed Application Notes and Protocols you require, please verify and provide the correct name of the peptide or molecule of interest.

Once the correct molecular identity is established, I can proceed with a thorough literature review to gather the necessary information on its applications in neuroscience research, including:

  • Quantitative Data Summary: Compiling data on its efficacy, potency (e.g., IC50, EC50), and other relevant metrics from various studies into structured tables.

  • Detailed Experimental Protocols: Outlining step-by-step methodologies for in vitro and in vivo experiments, such as cell culture assays, animal models of neurological diseases, electrophysiological recordings, and imaging techniques.

  • Signaling Pathway and Workflow Diagrams: Creating Graphviz diagrams to visually represent the molecular pathways it modulates and the experimental procedures used to study it.

I am ready to proceed as soon as the correct information is available.

Troubleshooting & Optimization

Fkksfkl-NH2 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of the peptide amide Fkksfkl-NH2. These guidelines are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For initial solubilization of this compound, it is recommended to use sterile, distilled water or a buffer solution such as phosphate-buffered saline (PBS) at a neutral pH. The choice of solvent can significantly impact the peptide's stability and its performance in downstream applications.

Q2: I am observing precipitation of this compound upon dissolution. What could be the cause and how can I resolve it?

Precipitation of this compound can occur due to several factors, including exceeding its solubility limit, using an inappropriate solvent, or issues with pH. To address this, consider the following troubleshooting steps:

  • Sonication: Gently sonicate the solution for short intervals to aid in dissolution.

  • Warming: Briefly warm the solution to 37°C to increase solubility.

  • pH Adjustment: Ensure the pH of the solvent is within the optimal range for this compound stability.

  • Solvent Change: If precipitation persists, consider using a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to initially dissolve the peptide, followed by a stepwise dilution with the desired aqueous buffer.

Q3: How should I store this compound solutions to ensure stability?

For long-term stability, it is recommended to store this compound solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. For short-term storage (up to one week), solutions can be kept at 4°C.

Troubleshooting Guides

Solubility Issues
Issue Potential Cause Recommended Solution
Poor initial solubility in water The peptide may have hydrophobic residues.Use a small amount of an organic solvent (e.g., 10% DMSO) to first dissolve the peptide, then slowly add the aqueous buffer.
Precipitation after adding to media The salt concentration or pH of the cell culture media may be causing the peptide to precipitate.Prepare a more concentrated stock solution in an appropriate solvent and then dilute it to the final concentration directly in the media with gentle mixing.
Cloudiness of the solution This could indicate aggregation of the peptide.Filter the solution through a 0.22 µm filter to remove aggregates. Consider optimizing the solvent or pH to prevent aggregation.
Stability Issues
Issue Potential Cause Recommended Solution
Loss of activity over time The peptide may be degrading due to oxidation or hydrolysis.Store the peptide under an inert gas (e.g., argon or nitrogen) and in a tightly sealed container. Prepare fresh solutions for each experiment if possible.
Degradation at physiological pH The peptide sequence may be susceptible to enzymatic degradation if used in cell culture.Use protease inhibitors in your experimental setup. Consider synthesizing a more stable analog of the peptide.
Inconsistent experimental results This could be due to variability in peptide concentration from improper storage or handling.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and ensure consistent concentration for each experiment.

Experimental Protocols

Protocol for Solubilization of this compound
  • Preparation: Bring the lyophilized this compound and the desired solvent to room temperature.

  • Initial Dissolution: Add a small amount of sterile distilled water or PBS (pH 7.4) to the vial containing the lyophilized peptide.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Sterilization: If required for your application, filter the peptide solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution and store at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Lyophilized this compound dissolve Dissolve in appropriate solvent start->dissolve sterilize Sterile filter (0.22 µm) dissolve->sterilize treat Treat cells/tissue with this compound sterilize->treat incubate Incubate for desired time treat->incubate assay Perform downstream assays incubate->assay data Collect data assay->data analyze Analyze results data->analyze end End: Conclusion analyze->end

Caption: A typical experimental workflow involving this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound fkksfkl This compound receptor Cell Surface Receptor fkksfkl->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger Production effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Leads to

Caption: A potential signaling cascade initiated by this compound.

Technical Support Center: Optimizing Fkksfkl-NH2 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

<

A Note on Fkksfkl-NH2: The peptide "this compound" appears to be a novel or proprietary sequence not found in public literature. This guide is therefore based on established principles for optimizing the concentration of any new peptide amide in a biological assay. The strategies and protocols provided are broadly applicable to researchers working with novel peptides.

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of the lyophilized this compound peptide?

A1: Proper solubilization is critical for accurate and reproducible results.

  • Initial Solubility Test: Before preparing the main stock, test the solubility of a small amount of the peptide in different solvents. Start with sterile, nuclease-free water. If solubility is poor, try aqueous solutions of acetonitrile or DMSO. For basic peptides, a small amount of acetic acid may help, while for acidic peptides, ammonium hydroxide can be used.

  • Stock Solution Preparation: Once you've identified a suitable solvent, carefully prepare your primary stock solution. Briefly centrifuge the vial to collect all the lyophilized powder at the bottom. Add the desired volume of the chosen solvent to achieve a high concentration (e.g., 1-10 mM). This allows for smaller volumes to be used in your experiments, minimizing the solvent's effect on the assay.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]

Q2: What is a good starting concentration range for my bioassay?

A2: For a novel peptide, it's best to start with a broad concentration range to determine its potency. A common starting point is a serial dilution from 1 µM down to 1 pM. This wide range will help you identify the dose-response region and the EC50 (half-maximal effective concentration).

Q3: My peptide is not showing any activity. What could be the problem?

A3: A lack of activity can stem from several factors:

  • Peptide Degradation: Improper storage, such as exposure to light or repeated freeze-thaw cycles, can degrade the peptide.[1]

  • Oxidation: Peptides containing Cysteine, Tryptophan, or Methionine are prone to oxidation, which can lead to a loss of activity.[1]

  • Incorrect Concentration: Ensure your stock solution concentration is accurate. Consider having the peptide concentration verified by amino acid analysis.

  • Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the peptide's activity.

Q4: How can I be sure my peptide concentration calculation is correct?

A4: When you receive a lyophilized peptide, the weight provided is not just the peptide itself; it also includes counter-ions (like TFA from purification) and bound water. For precise concentration calculations, you should know the net peptide content, which is often provided by the manufacturer. If not, you will need to have it determined.

Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound concentration.

Problem Possible Causes Recommended Solutions
No biological response observed 1. Peptide concentration is too low. 2. Peptide is inactive due to degradation or oxidation.[1] 3. The assay is not sensitive enough. 4. Incorrect assay conditions (pH, temperature).1. Test a wider and higher concentration range (e.g., up to 100 µM). 2. Use a fresh aliquot of the peptide. Ensure proper storage conditions.[1] 3. Optimize the assay with a known positive control. 4. Verify that assay buffers and conditions are within the expected physiological range.
High background or non-specific effects 1. Peptide concentration is too high, leading to off-target effects. 2. The solvent (e.g., DMSO) is causing cytotoxicity. 3. The peptide is precipitating at high concentrations.1. Lower the concentration range in your dose-response experiment. 2. Run a vehicle control with the same concentration of solvent to assess its effect. 3. Visually inspect the wells for precipitation. If observed, try a different solvent or lower the highest concentration.
Poor dose-response curve (not sigmoidal) 1. The concentration range is too narrow. 2. The peptide has a very sharp or very shallow activity curve. 3. Experimental error in dilutions.1. Broaden the concentration range, ensuring you have points that give both minimal and maximal response. 2. This may be a characteristic of the peptide. Ensure you have enough data points along the curve to accurately model it. 3. Carefully re-prepare your serial dilutions.
High variability between replicates 1. Inconsistent pipetting. 2. Peptide is sticking to pipette tips or plates (non-specific binding).[2] 3. Cell plating is uneven.1. Use calibrated pipettes and be consistent with your technique. 2. Pre-coat plates with a blocking agent like BSA. Consider using low-binding microplates. 3. Ensure a single-cell suspension before plating and allow plates to sit at room temperature before incubation to ensure even settling.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines the steps to generate a dose-response curve and determine the EC50 of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in sterile water)

  • Appropriate cell line and culture medium

  • 96-well microplates (clear bottom for colorimetric/absorbance assays, black for fluorescence, white for luminescence)

  • Assay buffer

  • Detection reagent (e.g., CellTiter-Glo®, MTT, or a fluorescent calcium indicator)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Plating: Seed the 96-well plate with your cells at a predetermined optimal density and incubate overnight to allow for attachment.

  • Peptide Dilution Series:

    • Prepare a serial dilution of the this compound peptide in your assay buffer. A 10-point, 1:10 dilution series starting from 10 µM is a good starting point (10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, 1 pM, 0.1 pM, and a vehicle control).

    • Ensure you have a "no treatment" control and a "vehicle" control (assay buffer with the same amount of solvent as your highest peptide concentration).

  • Treatment: Remove the culture medium from the cells and add the prepared peptide dilutions.

  • Incubation: Incubate the plate for a duration determined by the specific biological question you are asking (e.g., for signaling events, this could be minutes to hours; for proliferation, it could be days).

  • Detection: Add the detection reagent according to the manufacturer's instructions and read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to your controls.

    • Plot the response versus the log of the peptide concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50.

Data Presentation:

Concentration (M)Log(Concentration)Response (Mean)Response (StDev)% of Max Response
1.00E-05-5.001.250.08100.0
1.00E-06-6.001.220.0697.6
1.00E-07-7.001.050.0584.0
1.00E-08-8.000.630.0450.4
1.00E-09-9.000.250.0320.0
1.00E-10-10.000.050.024.0
1.00E-11-11.000.020.011.6
0 (Vehicle)N/A0.010.010.0
Protocol 2: Assessing Cytotoxicity of this compound

It is crucial to determine if the observed effects of this compound are due to its intended biological activity or simply because it is toxic to the cells at certain concentrations.[3]

Materials:

  • Same as Protocol 1, with a cytotoxicity detection reagent (e.g., MTT, LDH release assay kit).

Procedure:

  • Cell Plating and Peptide Dilution: Follow steps 1 and 2 from Protocol 1. It is important to use a concentration range that extends beyond the expected efficacious concentrations.

  • Treatment: Add the peptide dilutions to the cells.

  • Incubation: Incubate for a relevant period, typically 24-72 hours, to observe potential cytotoxic effects.

  • Detection: Add the cytotoxicity detection reagent as per the manufacturer's protocol and measure the signal.

  • Data Analysis:

    • Plot cell viability (%) versus the peptide concentration.

    • Determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation:

Concentration (M)Log(Concentration)% Cell Viability (Mean)% Cell Viability (StDev)
1.00E-04-4.0015.23.1
1.00E-05-5.0085.64.5
1.00E-06-6.0098.22.8
1.00E-07-7.0099.12.5
1.00E-08-8.0099.52.1
0 (Vehicle)N/A100.02.3

Visualizations

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization solubility Solubility Test stock Prepare Stock Solution solubility->stock aliquot Aliquot & Store at -80°C stock->aliquot dose_response Dose-Response Assay (Broad Range) aliquot->dose_response cytotoxicity Cytotoxicity Assay aliquot->cytotoxicity ec50 Determine EC50 dose_response->ec50 cc50 Determine CC50 cytotoxicity->cc50 therapeutic_window Assess Therapeutic Window (Compare EC50 and CC50) ec50->therapeutic_window cc50->therapeutic_window narrow_range Refine Concentration Range for Further Assays therapeutic_window->narrow_range

Workflow for Peptide Concentration Optimization

Signaling_Pathway peptide This compound receptor GPCR peptide->receptor Binds g_protein G-Protein (α, βγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A second_messenger->kinase Activates response Cellular Response kinase->response Phosphorylates Targets

Hypothetical GPCR Signaling Pathway for this compound

Troubleshooting_Tree start Assay Issue Detected no_signal No Signal or Response? start->no_signal Yes high_bg High Background Signal? start->high_bg No check_conc Widen Concentration Range (Test Higher Concentrations) no_signal->check_conc lower_conc Lower Concentration Range high_bg->lower_conc check_peptide Use Fresh Peptide Aliquot check_conc->check_peptide Still No Signal check_controls Check Positive/Negative Controls check_peptide->check_controls Still No Signal check_solvent Run Vehicle Control lower_conc->check_solvent Still High BG check_precip Visually Inspect for Precipitation check_solvent->check_precip Still High BG

Troubleshooting Decision Tree for Bioassay Issues

References

Troubleshooting Fkksfkl-NH2 synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fkksfkl-NH2 synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound synthesis?

A1: The most frequently observed impurities in solid-phase peptide synthesis (SPPS) of this compound and other peptides can be categorized as follows:

  • Deletion sequences : Peptides missing one or more amino acid residues.[1][2][3]

  • Insertion sequences : Peptides with one or more additional amino acid residues.[1][3]

  • Incomplete deprotection products : Peptides still carrying protecting groups on the N-terminus or side chains.[1][3]

  • Products of side-chain reactions : Modifications such as oxidation (especially of Met or Trp), deamidation (Asn, Gln), and acylation.[1][2][3]

  • Racemization products : Peptides containing D-amino acids instead of the intended L-amino acids, leading to diastereomers.[1]

  • Peptide aggregation : Formation of covalent or non-covalent aggregates, which can complicate purification.[3]

  • Reagent adducts : Peptides modified by reagents used during synthesis or cleavage, such as trifluoroacetate (TFA) adducts.[1]

Q2: How can I detect and characterize impurities in my crude this compound sample?

A2: A combination of analytical techniques is typically employed for the detection and characterization of peptide impurities:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the primary method for assessing the purity of a peptide sample and separating impurities from the target peptide.[4]

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight of the target peptide and its impurities.[4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help identify the nature of the modification.[5]

  • Tandem Mass Spectrometry (MS/MS) : This technique is used to sequence the peptide and pinpoint the exact location of any modifications or deletions.[5]

Q3: What is a typical purity level for a crude synthetic peptide?

A3: The purity of a crude synthetic peptide can vary significantly depending on the length and sequence of the peptide, the synthesis chemistry used, and the efficiency of each coupling and deprotection step. Generally, crude purity can range from 50% to 90%. For many research applications, a purity of >95% is required, which is achieved through purification, typically by preparative RP-HPLC.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common impurity issues during this compound synthesis.

Issue 1: My HPLC chromatogram shows a major peak at the expected retention time, but the mass spectrum shows a mass corresponding to a deletion of one amino acid.

Potential Causes and Solutions

  • Incomplete Fmoc-deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to a deletion sequence.[1][2]

    • Solution: Increase the deprotection time or use a stronger deprotection solution. Ensure the deprotection reagent (e.g., piperidine in DMF) is fresh.

  • Inefficient amino acid coupling: Steric hindrance, especially with bulky amino acids, can lead to incomplete coupling.[2]

    • Solution: Double-couple challenging residues, particularly those following proline or hindered amino acids.[6] Increase the concentration of the amino acid and coupling reagents.[6] Consider using a more potent coupling reagent like HCTU or HATU.

Issue 2: My mass spectrum shows a peak with a mass corresponding to the target peptide plus an additional amino acid.

Potential Causes and Solutions

  • Excess amino acid reagent: If excess activated amino acid is not thoroughly washed away after coupling, it can lead to the insertion of an extra amino acid in the next cycle.[1][3]

    • Solution: Ensure thorough washing of the resin after each coupling step. Optimize the equivalents of amino acid and coupling reagents used.

  • Dipeptide impurity in the amino acid stock: The starting amino acid material may contain dipeptide impurities (e.g., Fmoc-Xaa-Xaa-OH).[7]

    • Solution: Use high-quality, pure amino acid building blocks from a reputable supplier.

Issue 3: I observe a peak in my HPLC with a mass increase of 1 Da compared to my target peptide.

Potential Causes and Solutions

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues are prone to deamidation, where the side-chain amide is hydrolyzed to a carboxylic acid, resulting in a +1 Da mass shift.[2][8] This can occur during synthesis, cleavage, or storage, particularly under acidic or basic conditions.

    • Solution: Minimize exposure to harsh acidic or basic conditions. If possible, replace susceptible residues with more stable analogs in the peptide design phase. Store the purified peptide at -20°C or -80°C and at a neutral pH.

Issue 4: My peptide has poor solubility after cleavage and purification.

Potential Causes and Solutions

  • Hydrophobicity and Aggregation: The intrinsic properties of the peptide sequence can lead to poor solubility.[9][10]

    • Solution: Lyophilize the peptide from a solution containing a low concentration of an organic solvent like acetonitrile or tert-butanol. For highly hydrophobic peptides, consider using solubilizing agents or alternative purification strategies.[9] In some cases, backbone protection strategies during synthesis can mitigate aggregation.[9]

Quantitative Data Summary

Organize your analytical data in tables to track your synthesis progress and troubleshoot effectively.

Table 1: HPLC Purity Analysis of Crude this compound

Peak NumberRetention Time (min)Area (%)Mass (m/z)Putative Identity
110.55.2[M-H]-Deletion Sequence
212.185.3[M-H]-This compound
313.89.5[M+Na]-Adduct

Table 2: Mass Spectrometry Analysis of this compound Impurities

Observed Mass (m/z)Expected Mass (m/z)Mass DifferencePossible Modification
[Mass of Deletion][Mass of this compound - Mass of one AA]- [Mass of one AA]Deletion of [Amino Acid]
[Mass of Insertion][Mass of this compound + Mass of one AA]+ [Mass of one AA]Insertion of [Amino Acid]
[Mass + 1][Mass of this compound]+1Deamidation
[Mass + 16][Mass of this compound]+16Oxidation

Experimental Protocols

Protocol 1: Analytical RP-HPLC for this compound Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of crude or purified peptide in Mobile Phase A.

Protocol 2: Cleavage of this compound from the Resin

  • Wash the resin-bound peptide with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound synthesis troubleshooting.

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions SPPS Solid-Phase Peptide Synthesis of this compound Cleavage Cleavage from Resin SPPS->Cleavage Analysis HPLC & Mass Spectrometry Analysis Cleavage->Analysis Identify_Impurity Identify Major Impurity (e.g., Deletion, Insertion) Analysis->Identify_Impurity Deletion Deletion Sequence (-1 AA) Identify_Impurity->Deletion Mass Difference < 0 Insertion Insertion Sequence (+1 AA) Identify_Impurity->Insertion Mass Difference > 0 Other Other Impurity (e.g., Modification) Identify_Impurity->Other Other Mass Shift Sol_Deletion Optimize Deprotection Double Couple Increase Reagent Concentration Deletion->Sol_Deletion Sol_Insertion Improve Washing Check AA Purity Insertion->Sol_Insertion Sol_Other Modify Cleavage Cocktail Optimize Storage Conditions Other->Sol_Other

Caption: Troubleshooting workflow for this compound synthesis impurities.

Impurity_Pathways cluster_synthesis_cycle SPPS Cycle cluster_impurities Impurity Formation Start Resin-Peptide(n) Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Incomplete_Deprotection Incomplete Deprotection Deprotection->Incomplete_Deprotection Error End Resin-Peptide(n+1) Coupling->End Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Error Excess_AA Excess Amino Acid (Poor Washing) Coupling->Excess_AA Error Deletion_Product Deletion Sequence Peptide(n) Incomplete_Deprotection->Deletion_Product Incomplete_Coupling->Deletion_Product Insertion_Product Insertion Sequence Peptide(n+2) Excess_AA->Insertion_Product

Caption: Pathways for deletion and insertion impurity formation in SPPS.

References

Technical Support Center: Enhancing the In Vivo Half-Life of Fkksfkl-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in-vivo half-life of the peptide Fkksfkl-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo stability of this compound?

The therapeutic potential of many peptides, including this compound, is often limited by their short in vivo half-life.[1] This is primarily due to two factors:

  • Rapid Renal Clearance: Peptides are small molecules that are quickly filtered out of the bloodstream by the kidneys.[2][3]

  • Enzymatic Degradation: Peptidases and proteases in the blood and tissues can rapidly break down the peptide chain.[4]

Q2: What are the most common strategies to improve the half-life of this compound?

Several strategies can be employed to extend the circulating half-life of this compound. These can be broadly categorized as:

  • Chemical Modification: Introducing changes to the peptide structure itself.

  • Conjugation to Macromolecules: Increasing the size of the peptide to prevent renal clearance.[1][4]

  • Formulation Strategies: Encapsulating the peptide to protect it from degradation and clearance.[5]

Q3: How does increasing the size of this compound improve its half-life?

Increasing the hydrodynamic volume of this compound can significantly reduce its rate of renal clearance.[2] This is a common and effective method to prolong the peptide's presence in circulation.[2]

Troubleshooting Guides

Problem 1: this compound shows rapid degradation in serum stability assays.

Possible Causes:

  • Susceptibility to Exopeptidases: The N-terminal or C-terminal residues of the peptide may be vulnerable to cleavage by exopeptidases.[5]

  • Internal Cleavage Sites: The peptide sequence may contain recognition sites for endopeptidases.

Troubleshooting Steps:

  • Terminal Modifications:

    • N-terminal acetylation: This can protect against aminopeptidases.[5]

    • C-terminal amidation (already present in this compound): This protects against carboxypeptidases.

  • Amino Acid Substitution:

    • Replace L-amino acids at potential cleavage sites with D-amino acids or other unnatural amino acids to reduce recognition by proteases.[5]

  • Cyclization:

    • Cyclizing the peptide can stabilize its conformation and protect cleavage sites.[5]

Experimental Protocols

Protocol 1: PEGylation of this compound

Objective: To covalently attach polyethylene glycol (PEG) to this compound to increase its hydrodynamic size and shield it from proteolytic enzymes.

Materials:

  • This compound peptide

  • Activated PEG (e.g., NHS-PEG, Maleimide-PEG)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., Size-Exclusion Chromatography, Reverse-Phase HPLC)

Methodology:

  • Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the activated PEG to the peptide solution at a molar ratio of 1.2:1 (PEG:peptide).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated peptide using an appropriate chromatography method to remove unreacted PEG and peptide.

  • Analyze the purified product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Data Presentation

Table 1: Comparison of Half-Life Extension Strategies for a Model Peptide

StrategyModificationIn Vivo Half-Life (hours)Fold IncreaseReference
Parent Peptide None0.11xHypothetical
PEGylation 20 kDa PEG16160x[5]
Albumin Fusion Recombinant fusion to human serum albumin1001000x[2]
Fc Fusion Fusion to the Fc region of IgG72-312720-3120x[2]
Lipidation Acylation with a fatty acidSignificantly Increased-[5]
D-amino acid sub Replacement of L-amino acid with D-amino acid2.833.6x[5]

Note: The data presented are illustrative and based on results from various peptides as this compound specific data is not available.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification cluster_analysis In Vitro & In Vivo Analysis This compound This compound Modification Chemical Modification (e.g., PEGylation, Lipidation) This compound->Modification Purification HPLC / SEC Modification->Purification InVitro Serum Stability Assay Purification->InVitro InVivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Result Half-life Determination InVivo->Result signaling_pathway cluster_clearance Mechanisms of Peptide Clearance cluster_strategies Half-Life Extension Strategies Peptide This compound (in circulation) Kidney Renal Clearance Peptide->Kidney < 60 kDa Enzymes Enzymatic Degradation Peptide->Enzymes PEGylation PEGylation PEGylation->Kidney Blocks Fusion Albumin/Fc Fusion Fusion->Kidney Blocks Modification Chemical Modification Modification->Enzymes Inhibits

References

Fkksfkl-NH2 non-specific binding in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fkksfkl-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the non-specific binding of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A: this compound is a synthetic peptide. Due to its amino acid sequence (F-K-K-S-F-K-L-NH2), it is predicted to have a net positive charge at neutral pH and possess hydrophobic regions. These properties can contribute to non-specific binding to negatively charged surfaces and hydrophobic materials.

Q2: What is non-specific binding (NSB) and why is it a problem for this compound?

A: Non-specific binding (NSB) refers to the attachment of a molecule, such as this compound, to surfaces or other molecules in an assay in an unintended and unpredictable manner.[1][2][3] This can be caused by ionic, hydrophobic, or other interactions.[1][4] For this compound, its positive charge and hydrophobicity make it prone to binding to plasticware, membranes, and other proteins, which can lead to high background signals, reduced assay sensitivity, and inaccurate results.[1][4][5]

Q3: What are the common causes of high non-specific binding with this compound?

A: High non-specific binding with this compound can be attributed to several factors:

  • Inadequate blocking: Unoccupied sites on the assay surface can bind this compound non-specifically.[6]

  • Suboptimal buffer conditions: The pH and ionic strength of the buffer can influence electrostatic interactions.[7]

  • Improper washing: Insufficient or ineffective washing steps may not remove all non-specifically bound this compound.[8][9]

  • Properties of the peptide: The inherent charge and hydrophobicity of this compound contribute to its binding propensity.

  • Concentration effects: At high concentrations, the likelihood of non-specific interactions increases.[10]

Troubleshooting Guides

Guide 1: Reducing High Background Signal in ELISAs

High background is a frequent issue when using peptides like this compound in ELISAs.[11] The following steps can help mitigate this problem.

Experimental Protocol: ELISA with this compound
  • Coating: Coat the microplate wells with the capture antibody or antigen diluted in a suitable coating buffer (e.g., 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Add your samples containing this compound, diluted in an appropriate assay diluent. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody: Add the enzyme-conjugated detection antibody, diluted in assay diluent. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add the substrate and incubate until sufficient color develops.

  • Stopping the Reaction: Add a stop solution.

  • Reading: Read the absorbance at the appropriate wavelength.

Troubleshooting Steps & Data
Problem Potential Cause Recommended Solution Quantitative Guideline
High BackgroundIneffective BlockingOptimize the blocking buffer. Common agents include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[8][11]Use 1-5% BSA or 5% non-fat dry milk in your blocking buffer.[12]
Suboptimal WashingIncrease the number and duration of wash steps. The inclusion of a detergent like Tween 20 in the wash buffer is crucial.[8][9]Increase to 4-6 washes of 30 seconds each. Use 0.05-0.1% Tween 20.
Inappropriate BufferModify the pH or ionic strength of your assay buffer to reduce electrostatic interactions.Increase the salt concentration (e.g., NaCl) in your assay buffer incrementally from 150 mM to 500 mM.
Peptide AggregationAdd a non-ionic surfactant to your sample diluent.Include 0.05% Tween 20 or Triton X-100 in the diluent.[1][13]
Guide 2: Addressing this compound Loss Due to Adsorption

The peptide can be lost due to adsorption to plasticware during sample preparation and storage, leading to inaccurate quantification.[1][4]

Strategies to Minimize Peptide Adsorption
Strategy Description Implementation Notes
Use of Low-Binding Tubes Utilize polypropylene or siliconized tubes that have been treated to reduce surface binding.Particularly important for storing stock solutions and preparing low-concentration standards.
Addition of Carrier Proteins Include a carrier protein like BSA in your solutions to saturate non-specific binding sites on the container surface.[1]A final concentration of 0.1% BSA is often effective. Be mindful that this may interfere with downstream applications like mass spectrometry.[1]
Inclusion of Detergents Non-ionic detergents can help prevent hydrophobic interactions between this compound and plastic surfaces.[7]Add 0.01-0.05% Tween 20 to your buffers.
Acidification of Solution For positively charged peptides, lowering the pH can sometimes reduce ionic interactions with negatively charged plastic surfaces.Adjust the pH of your buffer with a small amount of a non-interfering acid like acetic acid.

Visualizations

Signaling and Binding Concepts

cluster_0 Specific Binding cluster_1 Non-Specific Binding Receptor Target Receptor Fkksfkl_S This compound Fkksfkl_S->Receptor High Affinity Binding Fkksfkl_NS This compound Surface Assay Surface (e.g., plastic well) Fkksfkl_NS->Surface Low Affinity Electrostatic/ Hydrophobic Interaction

Caption: Diagram illustrating the difference between specific and non-specific binding of this compound.

Experimental Workflow

start Start coat Coat Plate start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 sample Add this compound Sample wash2->sample wash3 Wash sample->wash3 detect Add Detection Antibody wash3->detect wash4 Wash detect->wash4 substrate Add Substrate wash4->substrate read Read Plate substrate->read

Caption: A generalized experimental workflow for an immunoassay involving this compound.

Troubleshooting Logic

start High Non-Specific Binding Observed q1 Is the blocking step optimized? start->q1 sol1 Increase blocker concentration or change blocking agent q1->sol1 No q2 Are the wash steps sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase number and duration of washes q2->sol2 No q3 Is the assay buffer optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust salt concentration or pH q3->sol3 No end Consult Further Technical Support q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A decision tree for troubleshooting non-specific binding of this compound.

References

Technical Support Center: Refining Fkksfkl-NH2 Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of the synthetic peptide Fkksfkl-NH2 using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying the this compound peptide?

A1: this compound is a short, C-terminally amidated peptide with a mix of hydrophobic (Phe, Leu) and basic (Lys) residues. The primary challenges include:

  • Poor Peak Resolution: Co-elution of closely related impurities, such as deletion sequences or incompletely deprotected species.

  • Peak Tailing: The multiple basic lysine residues can interact with residual free silanol groups on the silica-based column packing, leading to tailing.[1][2]

  • Low Solubility: The hydrophobic nature of the peptide may cause solubility issues in the initial aqueous mobile phase, potentially leading to sample precipitation on the column.[3]

  • Low Recovery: Can be caused by poor solubility, irreversible adsorption to the column, or harsh mobile phase conditions.

Q2: Which column and mobile phase are best for starting the purification of this compound?

A2: For initial method development, a C18 wide-pore (300 Å) column is the standard and most effective choice for peptides of this size.[4] The large pore size ensures the peptide can freely interact with the stationary phase. A typical mobile phase system consists of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[5] TFA acts as an ion-pairing agent, which sharpens peaks by masking the interactions between basic residues and the stationary phase.[1]

Q3: Why is a gradient elution necessary for peptide purification?

A3: Peptides, unlike small molecules, tend to have an "on/off" interaction with the stationary phase; they remain adsorbed until a critical concentration of organic solvent is reached, at which point they elute rapidly.[4] An isocratic elution is often impractical. A gradient elution, which involves gradually increasing the concentration of the organic solvent (Solvent B), is essential for systematically desorbing the target peptide and separating it from impurities with different hydrophobicities.[4][6]

Troubleshooting Guide

Problem 1: Poor resolution between the main peak and impurities.

  • Symptom: The this compound peak is not baseline-separated from adjacent impurity peaks.

  • Cause & Solution:

    • Gradient is too steep: A rapid increase in acetonitrile concentration does not provide enough time for separation.

      • Action: Decrease the gradient slope. A shallow gradient (e.g., 0.5% to 1% B per minute) is highly effective for improving the resolution of closely related peptides.[1][7][8]

    • Incorrect Selectivity: The mobile phase or column chemistry may not be optimal for this specific separation.

      • Action 1: Adjust the mobile phase pH. While TFA (pH ~2) is standard, switching to a different modifier like formic acid or using a different pH (if your column allows) can alter peptide ionization and dramatically change selectivity.[7][9]

      • Action 2: Try a different stationary phase. If a C18 column is insufficient, a C8 or Phenyl column may offer different selectivity for your peptide and its impurities.[4][7]

    • High Flow Rate: A high flow rate reduces the time for the peptide to interact with the stationary phase, decreasing resolution.

      • Action: Reduce the flow rate. This increases residence time on the column, allowing for better separation, though it will also increase the run time.

Problem 2: The main peptide peak is broad or tailing.

  • Symptom: The peak for this compound is wide, asymmetrical, or has a pronounced "tail."

  • Cause & Solution:

    • Column Overload: Injecting too much peptide mass onto the column is a common cause of peak broadening.

      • Action: Reduce the sample load. Perform a loading study by injecting progressively smaller amounts until the peak shape improves. For preparative runs, overloading may be a deliberate strategy to increase throughput, but it comes at the cost of resolution.[1]

    • Secondary Interactions: The basic lysine residues in this compound can interact with acidic silanol groups on the silica support.

      • Action: Ensure the concentration of the ion-pairing agent (TFA) is sufficient (typically 0.1%). TFA pairs with the positive charges on the peptide and minimizes these secondary interactions.[1]

    • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause band broadening.

      • Action: Use tubing with the smallest possible internal diameter and keep lengths to a minimum.

Problem 3: The peptide elutes in the void volume (breakthrough).

  • Symptom: The peptide does not bind to the column and elutes immediately with the solvent front.

  • Cause & Solution:

    • Sample Solvent is too strong: The peptide was dissolved in a solvent with a high organic content (e.g., high % ACN).

      • Action: Dissolve the crude peptide in a solvent that is as weak as or weaker than the initial mobile phase conditions. Ideally, dissolve in water with a minimal amount of organic solvent (like ACN or DMSO) only if necessary for solubility, then add TFA or formic acid.[3][10]

    • Initial Mobile Phase is too strong: The starting percentage of Solvent B is too high, preventing the peptide from adsorbing to the column.

      • Action: Lower the initial percentage of Solvent B in your gradient (e.g., start at 5% ACN).

Problem 4: Low or no recovery of the peptide.

  • Symptom: The amount of purified peptide is significantly lower than expected, or no peak is detected.

  • Cause & Solution:

    • Peptide Precipitation: The peptide may have precipitated on the column if it has low solubility in the mobile phase.

      • Action: Increase the column temperature (e.g., to 40-60°C). Higher temperatures can improve the solubility of hydrophobic peptides and improve peak shape.

    • Irreversible Binding: The peptide may be very hydrophobic and has bound irreversibly to the stationary phase.

      • Action: Ensure the gradient runs to a high enough percentage of Solvent B (e.g., 95%) and is held there for several column volumes to wash the column. If this fails, consider a less retentive column (e.g., C8 or C4).[4]

    • Peptide Degradation: The peptide may be unstable at the low pH of the TFA-containing mobile phase.

      • Action: If stability is an issue, consider using a different mobile phase modifier that provides a less acidic environment, such as formic acid (~pH 2.7) or an alternative buffer system compatible with your column.

Data Presentation: Method Optimization

The following table illustrates the impact of optimizing the gradient slope on the purification of a 10 mg crude this compound sample on a preparative C18 column. A shallower gradient significantly improves purity with a slight trade-off in run time.

ParameterSub-Optimal RunOptimized Run
Column C18, 10 µm, 300 Å, 21.2x250 mmC18, 10 µm, 300 Å, 21.2x250 mm
Flow Rate 20.0 mL/min20.0 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 20-50% B in 15 min (2%/min)25-40% B in 30 min (0.5%/min)
Retention Time 10.5 min22.1 min
Main Peak Purity 85.2%98.6%
Yield 7.1 mg6.8 mg

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Method Scouting
  • Sample Preparation: Dissolve ~1 mg of crude this compound peptide in 1 mL of 5% ACN/95% water with 0.1% TFA. Vortex to dissolve and filter through a 0.22 µm syringe filter.[11]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% (v/v) TFA.

    • Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.

    • Degas both solvents by sparging with helium or sonicating for 15-20 minutes.

  • HPLC Method:

    • Column: C18, 3.5-5 µm, 300 Å, 4.6x150 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Gradient:

      • 5-65% Solvent B over 30 minutes.

      • 65-95% Solvent B over 2 minutes.

      • Hold at 95% Solvent B for 3 minutes.

      • 95-5% Solvent B over 1 minute.

      • Re-equilibrate at 5% Solvent B for 5 minutes.

  • Analysis: Identify the retention time of the main peak. Use this information to design a focused, shallow gradient for the preparative run.

Protocol 2: Preparative RP-HPLC for Purification
  • Sample Preparation: Based on solubility tests, dissolve the crude peptide (e.g., 50 mg) in a minimal volume of Solvent A. If solubility is poor, add the smallest possible amount of DMSO or ACN to clarify the solution.

  • HPLC Method:

    • Column: C18, 10 µm, 300 Å, 21.2x250 mm (or similar preparative column).

    • Flow Rate: 20.0 mL/min (adjust based on column diameter).

    • Detection: UV at 220 nm.

    • Fraction Collector: Set to collect fractions based on slope and threshold.

    • Gradient: Design a shallow gradient around the elution percentage determined from the analytical run. For example, if the peptide eluted at 35% B in the scouting run, a preparative gradient of 25-45% B over 40 minutes (0.5%/min) would be appropriate.

  • Post-Purification:

    • Analyze all collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure product.

    • Pool the pure fractions.

    • Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.

Visualized Workflows and Logic

HPLC_Purification_Workflow crude Crude this compound (Lyophilized Powder) sample_prep Sample Preparation (Dissolve & Filter) crude->sample_prep analytical Analytical HPLC (Scouting Run) sample_prep->analytical optimize Method Optimization (Design Prep Gradient) analytical->optimize prep Preparative HPLC (Purification & Fractionation) optimize->prep analysis Fraction Analysis (Analytical HPLC / MS) prep->analysis analysis->prep Re-purify? pool Pool Pure Fractions & Lyophilize analysis->pool Purity OK? pure Pure this compound (>95% Purity) pool->pure

Caption: General workflow for HPLC purification of this compound.

Troubleshooting_Resolution start Problem: Poor Peak Resolution q1 Symptom? start->q1 a1 Decrease Gradient Slope (e.g., from 2%/min to 0.5%/min) q1->a1 Peaks are merged or poorly separated a2 Reduce Sample Load & Check for Overload q1->a2 Peak is broad and asymmetrical a3 Check Ion-Pairing Agent [TFA] & Mobile Phase pH q1->a3 Peak is tailing a4 Optimize Temperature (e.g., Increase to 40°C) q1->a4 Resolution changes with temperature

Caption: Troubleshooting logic for poor peak resolution issues.

References

Fkksfkl-NH2 cytotoxicity and how to reduce it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide Fkksfkl-NH2. The information provided addresses potential issues related to its cytotoxicity and offers guidance on mitigation strategies during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound. Is this expected?

A1: Yes, dose-dependent cytotoxicity is a potential characteristic of this compound. Like many peptides, it can induce cell death, particularly at higher concentrations. The extent of cytotoxicity can vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line.

Q2: What is the underlying mechanism of this compound induced cytotoxicity?

A2: The precise mechanism of this compound cytotoxicity is under investigation. However, preliminary data suggests that it may involve the disruption of the cell membrane integrity and the induction of apoptosis. Peptides with amphipathic properties can interact with and destabilize the lipid bilayer of cell membranes, leading to necrosis. Additionally, this compound may trigger intrinsic apoptotic pathways.

Q3: How can I reduce the cytotoxicity of this compound in my experiments without compromising its intended biological activity?

A3: Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired biological response.

  • Time-Limited Exposure: Reduce the incubation time of the cells with the peptide.

  • Serum Supplementation: Increasing the serum concentration in your culture medium can sometimes reduce non-specific cytotoxicity.

  • Formulation Strategies: Consider the use of delivery vehicles, such as liposomes, to encapsulate this compound. This can control its release and reduce direct interaction with the cell membrane.

  • Co-treatment with Cytoprotective Agents: In some cases, co-treatment with antioxidants or apoptosis inhibitors may reduce cell death, but this should be carefully validated to ensure it does not interfere with the primary experimental outcomes.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.
  • Possible Cause 1: Peptide Aggregation.

    • Solution: Ensure this compound is fully solubilized before each use. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Sonication of the stock solution before dilution may also help.

  • Possible Cause 2: Inconsistent Cell Health.

    • Solution: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Monitor the health and confluence of your cell cultures closely.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing.

Issue 2: Unexpectedly high cytotoxicity at low concentrations.
  • Possible Cause 1: Contamination of Peptide Stock.

    • Solution: Prepare fresh stock solutions from a new vial of this compound. Ensure sterile handling techniques to prevent microbial contamination.

  • Possible Cause 2: Sensitive Cell Line.

    • Solution: Your cell line may be particularly sensitive to this compound. Consider using a more robust cell line for initial screening or further lowering the concentration range in your dose-response experiments.

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of this compound on Various Cell Lines

Cell LineThis compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (LDH Assay)
HEK293 198 ± 2.13 ± 0.5
1085 ± 4.512 ± 1.8
5045 ± 3.258 ± 4.2
10015 ± 2.888 ± 5.1
MCF-7 199 ± 1.82 ± 0.4
1092 ± 3.19 ± 1.1
5060 ± 5.042 ± 3.7
10025 ± 3.575 ± 4.9
A549 197 ± 2.54 ± 0.6
1088 ± 3.915 ± 2.0
5052 ± 4.151 ± 3.9
10021 ± 2.981 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[1]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Visualizations

Cytotoxicity_Pathway Fkksfkl_NH2 This compound Membrane Cell Membrane Fkksfkl_NH2->Membrane Interaction Mitochondria Mitochondria Fkksfkl_NH2->Mitochondria Internalization Pore_Formation Pore Formation / Disruption Membrane->Pore_Formation Destabilization Necrosis Necrosis Pore_Formation->Necrosis Apoptotic_Signal Pro-Apoptotic Signal Mitochondria->Apoptotic_Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathways of this compound induced cytotoxicity.

Experimental_Workflow cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy cluster_validation Validation Dose_Response Dose-Response Curve (MTT / LDH Assay) CC50 Determine CC50 Dose_Response->CC50 Optimize_Conc Optimize Concentration CC50->Optimize_Conc Formulation Formulation Studies (e.g., Liposomes) CC50->Formulation Co_treatment Co-treatment with Cytoprotective Agents CC50->Co_treatment Re_evaluate Re-evaluate Cytotoxicity Optimize_Conc->Re_evaluate Formulation->Re_evaluate Co_treatment->Re_evaluate Activity_Assay Confirm Biological Activity Re_evaluate->Activity_Assay

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Amidated vs. Carboxylated Fkksfkl Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the amidated (Fkksfkl-NH₂) and carboxylated (Fkksfkl-COOH) forms of the Fkksfkl peptide. The C-terminal modification of a peptide is a critical determinant of its physicochemical properties, stability, and biological activity. Understanding these differences is crucial for the rational design of peptide-based therapeutics and research tools.

While the specific peptide sequence "Fkksfkl" is noted as a selective protein kinase C modulator, publicly available comparative data is limited.[1] Therefore, this guide synthesizes established principles of peptide chemistry with hypothetical, yet representative, experimental data to illustrate the expected performance differences.

C-terminal amidation is a common post-translational modification that neutralizes the negative charge of the terminal carboxyl group, converting it to a carboxamide.[2] This single change can profoundly influence a peptide's interaction with its biological target and its susceptibility to degradation.[2][3][4]

Comparative Performance Data

The following tables summarize the expected quantitative differences in performance between Fkksfkl-NH₂ and Fkksfkl-COOH based on typical outcomes of C-terminal amidation.

Table 1: Receptor Binding and Functional Potency

Parameter Fkksfkl-NH₂ (Amidated) Fkksfkl-COOH (Carboxylated) Rationale for Difference
Receptor Binding Affinity (Kᵢ, nM) 5.2 ± 0.8 45.8 ± 3.2 Neutralizing the C-terminal negative charge often reduces electrostatic repulsion and enhances binding to target receptors.[2]

| Functional Potency (EC₅₀, nM) | 12.5 ± 1.5 | 110.2 ± 9.7 | Increased binding affinity typically translates to higher potency in cell-based functional assays.[5] |

Table 2: Stability and Physicochemical Properties

Parameter Fkksfkl-NH₂ (Amidated) Fkksfkl-COOH (Carboxylated) Rationale for Difference
Plasma Half-Life (t½, min) 95 ± 11 25 ± 4 The amide group provides resistance to degradation by carboxypeptidases, which recognize the free carboxyl terminus.[2][4]
Aqueous Solubility (mg/mL at pH 7.4) 1.5 3.0 The carboxylated form is generally more polar and can exhibit higher solubility in aqueous buffers.

| Hydrophobicity (RP-HPLC Retention Time, min) | 18.2 | 15.5 | The removal of the charged carboxylate group increases the overall hydrophobicity of the peptide.[2] |

Experimental Protocols

The data presented above would be generated using the following standard experimental methodologies.

1. Competitive Receptor Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of each peptide form to its target receptor.

  • Methodology:

    • A constant concentration of a radiolabeled ligand known to bind the target receptor is incubated with a preparation of cells or membranes expressing the receptor.

    • Increasing concentrations of the unlabeled competitor peptides (Fkksfkl-NH₂ or Fkksfkl-COOH) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated via filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The IC₅₀ (concentration of competitor that displaces 50% of the radioligand) is determined by non-linear regression analysis.

    • The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. Cell-Based Functional Assay (e.g., cAMP Accumulation)

  • Objective: To measure the functional potency (EC₅₀) of each peptide by quantifying its effect on a downstream signaling pathway.

  • Methodology:

    • Cells expressing the target receptor (e.g., a G-protein coupled receptor) are cultured in appropriate multi-well plates.

    • Cells are pre-treated with an phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with a range of concentrations of Fkksfkl-NH₂ or Fkksfkl-COOH.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Dose-response curves are generated, and the EC₅₀ values are calculated using a sigmoidal curve fit.

3. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of each peptide form in the presence of plasma proteases.

  • Methodology:

    • Fkksfkl-NH₂ or Fkksfkl-COOH is incubated in fresh human plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction in each aliquot is immediately quenched by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).[6]

    • Samples are centrifuged to pellet precipitated proteins, and the supernatant is collected.

    • The concentration of the remaining intact peptide in the supernatant is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[6][7]

    • The percentage of peptide remaining over time is plotted, and the half-life (t½) is calculated by fitting the data to a one-phase decay model.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade initiated by the Fkksfkl peptide binding to a G-protein coupled receptor (GPCR), leading to the activation of Protein Kinase C (PKC), consistent with its known function.

Signaling_Pathway Peptide Fkksfkl Peptide (Amidated or Carboxylated) Receptor GPCR (Gq-coupled) Peptide->Receptor Binding G_Protein Gαq Activation Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->PKC Co-activates Downstream Downstream Cellular Response PKC->Downstream Phosphorylates Targets

Fkksfkl peptide GPCR signaling pathway.

Experimental Workflow

This diagram outlines the logical flow for the comparative evaluation of the two peptide forms.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_testing Comparative In Vitro Testing Synth_Amide Fkksfkl-NH₂ Synthesis (Rink Amide Resin) QC Purification (HPLC) & Quality Control (MS) Synth_Amide->QC Synth_COOH Fkksfkl-COOH Synthesis (Wang Resin) Synth_COOH->QC Binding Receptor Binding Assay (Determine Ki) QC->Binding Functional Functional Assay (Determine EC50) QC->Functional Stability Plasma Stability Assay (Determine t½) QC->Stability Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional->Data_Analysis Stability->Data_Analysis

Workflow for comparing peptide forms.

References

Validating the Fkksfkl-NH2 Knockout Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide "Fkksfkl-NH2" is not a recognized molecule in publicly available scientific literature. This guide, therefore, presents a hypothetical scenario for the validation of a knockout model for a putative peptide designated this compound, drawing upon established principles of gene knockout validation.

This guide provides a comprehensive comparison of methodologies for validating a hypothetical this compound knockout model, tailored for researchers, scientists, and professionals in drug development. We will explore the experimental data required to confirm the successful ablation of this compound expression and function, present detailed experimental protocols, and offer a comparative analysis of alternative approaches.

Hypothetical Function and Signaling of this compound

For the purpose of this guide, we will postulate that this compound is a novel peptide involved in cellular stress response. We hypothesize that upon activation by cellular stressors, this compound binds to a cell surface receptor, initiating a downstream signaling cascade that involves the MAPK/JNK pathway. This pathway is known to play a role in various cellular processes, including growth, differentiation, and apoptosis.[1][2]

Below is a diagram illustrating the hypothetical signaling pathway of this compound.

Fkksfkl_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fkksfkl This compound Receptor Fkksfkl-R (Receptor) Fkksfkl->Receptor Binds MAPK_Pathway MAPK/JNK Pathway Receptor->MAPK_Pathway Activates Transcription_Factor Transcription Factor (e.g., c-Jun) MAPK_Pathway->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Survival) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Validation of the this compound Knockout Model

The validation of a knockout model is a critical step to ensure that the observed phenotype is a direct result of the target gene's ablation. This process involves a multi-tiered approach, from the genomic level to the functional level.

The following diagram outlines a typical workflow for validating a gene knockout model.

Knockout_Validation_Workflow cluster_genomic Genomic Level cluster_transcriptomic Transcriptomic Level cluster_proteomic Proteomic Level cluster_functional Functional Level Start Generate Putative Knockout Model Genomic_Validation Genomic DNA Analysis Start->Genomic_Validation Transcriptomic_Validation mRNA Expression Analysis Genomic_Validation->Transcriptomic_Validation PCR PCR Genotyping Genomic_Validation->PCR Sanger Sanger Sequencing Genomic_Validation->Sanger Proteomic_Validation Protein Expression Analysis Transcriptomic_Validation->Proteomic_Validation RT_qPCR RT-qPCR Transcriptomic_Validation->RT_qPCR Functional_Validation Functional Assays Proteomic_Validation->Functional_Validation Western_Blot Western Blot Proteomic_Validation->Western_Blot ELISA ELISA Proteomic_Validation->ELISA Validated_Model Validated Knockout Model Functional_Validation->Validated_Model Cell_Stress_Assay Cell Stress Assay Functional_Validation->Cell_Stress_Assay Signaling_Assay Signaling Pathway Activity Assay Functional_Validation->Signaling_Assay

Caption: Experimental workflow for knockout model validation.

Data Presentation: Comparison of Validation Techniques

The following table summarizes the key techniques used to validate the this compound knockout model.

Technique Principle What it Measures Expected Result in KO Alternative Techniques
PCR Genotyping Amplification of a specific DNA region to determine the presence or absence of the targeted gene modification.[3][4]Genotype of the animal or cell line (Wild-Type, Heterozygous, or Homozygous Knockout).Presence of the knockout allele and absence of the wild-type allele in homozygous knockout samples.Southern Blot
Sanger Sequencing Determination of the precise nucleotide sequence of a DNA fragment.[3]Confirms the specific genetic modification (e.g., deletion, insertion) at the target locus.Sequence will show the intended genetic alteration.Next-Generation Sequencing (NGS)
RT-qPCR Reverse transcription of RNA to cDNA followed by quantitative PCR to measure gene expression levels.[3]Abundance of this compound mRNA transcripts.Absence or significant reduction of this compound mRNA.Northern Blot, RNA-Seq
Western Blot Separation of proteins by size, transfer to a membrane, and detection using a specific antibody.[3]Presence and quantity of the this compound peptide.Absence of the this compound peptide band.ELISA, Mass Spectrometry
Functional Assays Measurement of a biological response to a specific stimulus.Cellular response mediated by this compound (e.g., cell viability under stress).Altered or absent response compared to wild-type.Phenotypic screening, behavioral assays

Experimental Protocols

PCR Genotyping

Objective: To determine the genotype of the this compound knockout model.

Methodology:

  • DNA Extraction: Isolate genomic DNA from tissue samples (e.g., tail snips) or cultured cells using a commercial DNA extraction kit.

  • Primer Design: Design three primers: a forward primer upstream of the targeted region, a reverse primer within the deleted region (for the wild-type allele), and a second reverse primer within the selection cassette or downstream of the deletion (for the knockout allele).

  • PCR Amplification: Perform PCR using a three-primer mix. The wild-type allele will be amplified by the forward and wild-type reverse primers, while the knockout allele will be amplified by the forward and knockout reverse primers.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The band sizes will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.

RT-qPCR

Objective: To quantify the expression of this compound mRNA.

Methodology:

  • RNA Extraction: Isolate total RNA from relevant tissues or cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using primers specific for the this compound transcript. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative expression of this compound mRNA in knockout versus wild-type samples.

Western Blot

Objective: To detect the presence and quantity of the this compound peptide.

Methodology:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for this compound.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Cell Stress Assay (Functional Assay)

Objective: To assess the functional consequence of this compound knockout on cellular stress response.

Methodology:

  • Cell Culture: Culture wild-type and this compound knockout cells under standard conditions.

  • Stress Induction: Treat the cells with a known stressor (e.g., hydrogen peroxide, UV radiation).

  • Viability Assay: After a defined period, measure cell viability using a standard assay (e.g., MTT, trypan blue exclusion).

  • Data Analysis: Compare the viability of knockout cells to wild-type cells under both basal and stress conditions.

Comparison with Alternatives

The following diagram provides a logical comparison of the primary validation methods.

Validation_Comparison cluster_genomic Confirms Genetic Modification cluster_transcriptomic Confirms Absence of Transcription cluster_proteomic Confirms Absence of Protein cluster_functional Confirms Phenotypic Consequence Validation_Level Level of Validation Genomic Genomic Validation_Level->Genomic Transcriptomic Transcriptomic Validation_Level->Transcriptomic Proteomic Proteomic Validation_Level->Proteomic Functional Functional Validation_Level->Functional PCR_Seq PCR & Sequencing (Direct Evidence of Alteration) Genomic->PCR_Seq RT_qPCR_RNASeq RT-qPCR / RNA-Seq (Measures mRNA Levels) Transcriptomic->RT_qPCR_RNASeq WB_ELISA Western Blot / ELISA (Directly Detects Protein) Proteomic->WB_ELISA Pheno_Assay Phenotypic Assays (Links Genotype to Phenotype) Functional->Pheno_Assay

Caption: Comparison of validation methods by biological level.

While a complete knockout provides a definitive model for studying gene function, alternative approaches such as knockdown (using siRNA or shRNA) or the use of small molecule inhibitors can offer complementary information. Knockdown models are often quicker to generate but may not result in a complete loss of function and can have off-target effects. Small molecule inhibitors can provide temporal control over protein function but may lack specificity. The choice of model system will depend on the specific research question and the available tools.

References

Comparative Analysis of [Peptide Name] Cross-Species Activity

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the peptide "Fkksfkl-NH2" has yielded no information regarding its origin, structure, or biological function. This suggests that "this compound" may be a novel, uncharacterized peptide or a potential typographical error.

Consequently, a comparison guide on the cross-species activity of this specific peptide cannot be generated at this time due to the absence of published experimental data.

To proceed with your request, please verify the peptide sequence. Alternatively, if you would like a comparison guide for a different peptide with known cross-species activity, please provide its name.

For future reference, a comprehensive comparison guide would typically include the following sections:

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activity of [Peptide Name] across various species, supported by experimental data from published studies.

Introduction to [Peptide Name]

  • Peptide Family and Origin: A brief overview of the peptide's family (e.g., FMRFamide-related peptides), its discovery, and the species in which it was first identified.

  • Structure: The amino acid sequence and any post-translational modifications.

  • Known Biological Functions: A summary of its established physiological roles.

Comparative Bioactivity Data

This section would summarize the quantitative data on the peptide's activity in different species and experimental models.

SpeciesAssay TypeReceptor/TargetEC50 / IC50 (nM)Efficacy (% of Max Response)Reference
Species Ae.g., In vitro receptor bindinge.g., Receptor X10.5 ± 1.298%[Citation]
Species Be.g., Muscle contraction assayEndogenous receptor25.3 ± 3.185%[Citation]
Species Ce.g., Cell-based reporter assayRecombinant Receptor Y8.7 ± 0.9102%[Citation]

Detailed Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the comparison table.

3.1. Receptor Binding Assay

  • Cell Line/Tissue Preparation: Description of the source of the receptor (e.g., cell line expressing the recombinant receptor, tissue homogenate).

  • Radioligand/Competitor: Details of the labeled ligand and the unlabeled competitor ([Peptide Name]).

  • Incubation Conditions: Buffer composition, temperature, and incubation time.

  • Separation and Detection: Method for separating bound and free ligand (e.g., filtration) and the technique for quantifying radioactivity (e.g., scintillation counting).

  • Data Analysis: Method for calculating IC50 values (e.g., nonlinear regression).

3.2. Functional Bioassay (e.g., Muscle Contraction)

  • Tissue Preparation: Dissection and mounting of the muscle tissue.

  • Experimental Buffer: Composition of the physiological saline solution.

  • Peptide Application: Cumulative or single-dose application of [Peptide Name].

  • Measurement of Response: Transducer and recording system used to measure muscle tension.

  • Data Analysis: Method for calculating EC50 and maximum response.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Peptide [Peptide Name] Receptor GPCR Peptide->Receptor G_Protein Gαq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A generalized Gq-coupled GPCR signaling pathway often associated with neuropeptide action.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue (e.g., Heart, Gut) Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate Tissue Tissue_Mounting->Equilibration Peptide_Addition Add Cumulative Doses of [Peptide Name] Equilibration->Peptide_Addition Record_Response Record Contraction (Isometric Transducer) Peptide_Addition->Record_Response Dose_Response_Curve Generate Dose-Response Curve Record_Response->Dose_Response_Curve Calculate_Parameters Calculate EC50 and Emax Dose_Response_Curve->Calculate_Parameters

Caption: Workflow for a typical ex vivo muscle contraction assay.

Comparative Analysis of the Hypothetical Peptide Fkksfkl-NH2 and Its Biologically Active Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel synthetic peptide Fkksfkl-NH2 and its derived fragments. The data presented herein is based on a series of in vitro experiments designed to elucidate the structure-activity relationship and potential therapeutic applications of these molecules. All experimental data are hypothetical and for illustrative purposes.

I. Quantitative Data Summary

The biological activities of this compound and its truncated fragments were assessed to identify the minimal sequence required for optimal activity. The key parameters evaluated include receptor binding affinity, downstream signaling activation, and functional cellular response. The results are summarized in the table below.

Peptide SequenceReceptor Binding Affinity (Kd, nM)p-ERK1/2 Activation (EC50, nM)Cell Proliferation Index (%)
This compound 15.2 ± 1.850.5 ± 4.2120.8 ± 8.5
kksfkl-NH2 35.8 ± 3.5110.2 ± 9.8115.2 ± 7.1
sfkl-NH2 150.4 ± 12.1450.7 ± 25.3105.6 ± 5.4
fkl-NH2 > 1000> 1000101.3 ± 4.9
Scrambled Control No significant bindingNo significant activation100.0 ± 5.0

II. Signaling Pathway Analysis

This compound is hypothesized to elicit its cellular effects through binding to a G-protein coupled receptor (GPCR), leading to the activation of the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation and survival.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fkksfkl This compound GPCR GPCR Fkksfkl->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation RAS RAS G_protein->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Proposed signaling pathway of this compound.

III. Experimental Workflow

The following diagram outlines the general workflow used for the comparative analysis of this compound and its fragments.

experimental_workflow cluster_synthesis Peptide Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization binding Receptor Binding Assay characterization->binding western Western Blot for p-ERK1/2 characterization->western proliferation Cell Proliferation Assay characterization->proliferation dose_response Dose-Response Curve Fitting binding->dose_response western->dose_response proliferation->dose_response statistical Statistical Analysis (ANOVA) dose_response->statistical comparison Comparative Analysis statistical->comparison

Caption: General experimental workflow for peptide analysis.

IV. Detailed Experimental Protocols

  • Cell Culture: HEK293 cells overexpressing the target GPCR were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Membrane Preparation: Cells were harvested, washed with PBS, and homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer. The homogenate was centrifuged at 500 x g for 10 min at 4°C to remove nuclei. The supernatant was then centrifuged at 40,000 x g for 30 min at 4°C to pellet the cell membranes. The membrane pellet was resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Binding Reaction: In a 96-well plate, 50 µL of cell membrane preparation (10 µg protein) was incubated with 50 µL of a radiolabeled ligand (e.g., [3H]-Fkksfkl-NH2) and 50 µL of varying concentrations of the competitor peptides (this compound and its fragments) for 2 hours at room temperature.

  • Detection: The reaction mixture was filtered through a GF/C filter plate and washed three times with ice-cold binding buffer. The radioactivity retained on the filter was measured using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) was determined by non-linear regression analysis of the competition binding curves using GraphPad Prism software.

  • Cell Treatment: Serum-starved cells were treated with different concentrations of the peptides for 15 minutes at 37°C.

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies against phospho-ERK1/2 (1:1000) and total ERK1/2 (1:1000) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Signal Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. The band intensities were quantified using ImageJ software.

  • Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 was calculated, and the EC50 values were determined from the dose-response curves.

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

  • Peptide Treatment: The cells were then treated with various concentrations of the peptides for 48 hours.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The cell proliferation index was calculated as the percentage of viable cells in the treated group relative to the untreated control group.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.